molecular formula C16H21NO6S B610930 SP-420 CAS No. 911714-45-9

SP-420

Cat. No.: B610930
CAS No.: 911714-45-9
M. Wt: 355.4 g/mol
InChI Key: YASYAEVZKXPYIZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SP-420 is a novel orally active iron chelator belonging to the desferrithiocin class. It has been developed to address the significant safety concerns associated with currently available iron chelators. This compound has shown promising results in clinical trials, achieving high tissue exposure in key target organs and demonstrating greater efficacy, higher tolerability, and excellent oral bioavailability .

Biochemical Analysis

Biochemical Properties

SP-420 plays a crucial role in biochemical reactions by acting as an iron chelator. It binds to free iron in the body, forming a complex that can be excreted, thereby reducing iron levels. This compound interacts with iron (Fe(III)) with a stoichiometry of 2:1 (this compound:Fe(III)) . This interaction is essential for its function as it helps in the removal of excess iron from the body. The compound’s ability to chelate iron efficiently makes it a valuable tool in managing iron overload conditions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing iron levels, which can impact cell signaling pathways, gene expression, and cellular metabolism. In patients with transfusion-dependent β-thalassemia, this compound has been shown to reduce iron levels in key organs such as the liver and heart . By chelating iron, this compound helps prevent iron-induced oxidative stress and cellular damage, thereby improving overall cell function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to free iron in the body. As an iron chelator, this compound forms a stable complex with iron, which is then excreted from the body. This binding interaction is crucial for its function, as it helps in the removal of excess iron. This compound is a tridentate iron chelator of the desferrithiocin class, which means it has three binding sites for iron . This structure allows it to effectively chelate iron and reduce its levels in the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in reducing iron levels over extended periods. In clinical trials, this compound has been administered over several weeks to assess its long-term effects on iron levels . The results have indicated that this compound can maintain its iron-chelating activity over time, making it a reliable option for managing iron overload in patients.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in greater iron excretion and reduction in iron levels . At very high doses, there may be adverse effects such as renal toxicity, including proteinuria and increased serum creatinine levels . It is essential to determine the optimal dosage that maximizes efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes and cofactors that facilitate the chelation and excretion of iron from the body. By binding to free iron, this compound helps regulate iron levels and prevent iron-induced damage to cells and tissues . This regulation is crucial for maintaining healthy iron metabolism and preventing complications associated with iron overload.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It achieves high tissue exposure in key target organs such as the liver and heart . This compound also crosses the blood-retinal and blood-brain barriers, which is essential for its potential use in treating retinal and neurological conditions associated with iron overload . The compound’s excellent oral bioavailability ensures that it can be effectively absorbed and distributed throughout the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is designed to target specific compartments or organelles within cells where iron accumulation occurs. By localizing to these areas, this compound can effectively chelate iron and prevent its toxic effects . This targeted approach enhances the compound’s efficacy in managing iron overload and protecting cells from iron-induced damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

SP-420 is synthesized through a series of chemical reactions involving the formation of a tridentate iron chelator. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. The process also includes stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

SP-420 primarily undergoes chelation reactions, where it binds to iron ions to form stable complexes. This chelation process is crucial for its function as an iron chelator.

Common Reagents and Conditions

The chelation reactions typically involve the use of this compound in the presence of iron ions under physiological conditions. The reaction conditions are optimized to ensure efficient binding and removal of iron from the body .

Major Products Formed

The major product formed from the chelation reaction is a stable this compound-iron complex. This complex is then excreted from the body, helping to reduce iron overload .

Scientific Research Applications

SP-420 has a wide range of scientific research applications, including:

Biological Activity

SP-420 is a novel iron chelator developed as a therapeutic agent for conditions associated with iron overload, such as β-thalassemia. This compound is an analog of desferrithiocin, designed to improve upon the safety profile of previous iron chelators by minimizing renal toxicity while maintaining effective iron-clearing capabilities. This article provides a detailed overview of the biological activity of this compound, including pharmacokinetics, clinical findings, and safety assessments.

This compound (CAS 911714-45-9) exhibits a strong iron-chelating ability, with an Iron Clearing Efficiency (ICE) value of 26.7, making it more potent than its predecessor desferrithiocin . The mechanism of action involves the binding of excess iron in the body, facilitating its excretion and thereby reducing iron-induced damage to tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several studies:

  • Dosing Regimens : In a first-in-human study, doses up to 13.2 mg/kg were well tolerated. The pharmacokinetics showed a near dose-linear increase in plasma concentrations with a half-life ranging from 9 to 17 hours, supporting both once-daily (QD) and twice-daily (BID) dosing strategies .
  • Absorption and Distribution : After administration, the median time to peak plasma concentration (tmaxt_{max}) varied between 0.5 to 2.25 hours across different doses. The area under the curve (AUC) and maximum concentration (CmaxC_{max}) data indicated effective systemic absorption .

Safety and Adverse Effects

Despite its promising efficacy, this compound has been associated with several adverse effects:

  • Renal Toxicity : In clinical trials, renal adverse events such as proteinuria and increased serum creatinine levels were observed. Notably, one patient developed Fanconi syndrome attributed to this compound administration . In higher-dose cohorts, abnormalities in renal function were noted but resolved upon discontinuation of the drug .
  • Hypersensitivity Reactions : Some patients experienced hypersensitivity reactions leading to treatment discontinuation. Monitoring for these reactions is critical in ongoing studies .

Clinical Trials and Efficacy

This compound is currently undergoing clinical trials for various indications:

  • β-Thalassemia : this compound is being tested in adult patients with transfusion-dependent β-thalassemia through an open-label trial aimed at establishing a dose-response relationship over 24 weeks. The primary endpoints focus on total body iron removal and safety assessments .
  • Other Indications : Research is also exploring its potential applications in Parkinson's disease and age-related macular degeneration, highlighting its versatility as an iron chelator beyond hematological conditions .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study 1 : A patient receiving this compound at a dose of 9 mg/kg BID experienced significant improvements in serum ferritin levels but developed transient renal dysfunction that resolved post-treatment cessation .
  • Case Study 2 : In another instance, a patient exhibited acute hemolysis after treatment initiation; however, this was assessed as unrelated to this compound administration but highlighted the need for careful monitoring during therapy .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

ParameterFindings
Maximum Dose13.2 mg/kg
Plasma Half-Life9 - 17 hours
Common Adverse EffectsRenal toxicity, hypersensitivity
Notable Renal EventsProteinuria, Fanconi syndrome
Clinical Indicationsβ-Thalassemia, Parkinson's disease

Properties

IUPAC Name

(4S)-2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6S/c1-16(15(19)20)10-24-14(17-16)12-4-3-11(9-13(12)18)23-8-7-22-6-5-21-2/h3-4,9,18H,5-8,10H2,1-2H3,(H,19,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYAEVZKXPYIZ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)OCCOCCOC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911714-45-9
Record name SP-420
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911714459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SP-420
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SP-420
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBX54NZ436
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SP-420
Reactant of Route 2
SP-420
Reactant of Route 3
SP-420
Reactant of Route 4
SP-420
Reactant of Route 5
Reactant of Route 5
SP-420
Reactant of Route 6
Reactant of Route 6
SP-420
Customer
Q & A

Q1: What is Sp420 and what is its known therapeutic target?

A1: Sp420 (Unii-wbx54NZ436) is a tridentate oral iron chelating agent belonging to the desferrithiocin class. [] It is designed to bind to iron and remove it from the body. While its specific mechanism of action is not fully elucidated in the provided research, it's known that iron chelators like Sp420 work by forming stable complexes with iron, preventing its participation in harmful reactions. This is particularly important in conditions like β-thalassemia, where iron overload can occur due to frequent blood transfusions.

Q2: What are the potential applications of laccase enzymes, like the one derived from Trametes sp. 420, in biotechnology?

A2: Laccases are versatile enzymes with various biotechnological applications. Research on Trametes sp. 420 has demonstrated its potential in:

  • Dye decolorization: Recombinant laccases from this fungus can effectively decolorize synthetic dyes, including triarylmethane and azo types, highlighting their potential in wastewater treatment. []
  • Bioremediation: Laccases can degrade a range of pollutants, including pesticides like fenarimol, indicating their potential use in environmental remediation strategies. []

Q3: What is the significance of studying the glycosylation of laccases, such as the one produced by Trametes sp. 420?

A5: Glycosylation, the attachment of sugar molecules to proteins, can significantly impact enzyme properties like activity, stability, and substrate specificity. Research on recombinant laccase from Trametes sp. 420 involved generating mutants with altered glycosylation sites. [] This allowed researchers to investigate the role of glycosylation in enzyme function and potentially engineer laccases with improved properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.